molecular formula C16H21BrN2O2 B6473725 4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640895-21-0

4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473725
CAS No.: 2640895-21-0
M. Wt: 353.25 g/mol
InChI Key: WPWKBWDRKUDMHB-UHFFFAOYSA-N
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Description

4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a useful research compound. Its molecular formula is C16H21BrN2O2 and its molecular weight is 353.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.07864 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound notable for its unique structural features, which include a morpholine ring, a pyrrolidine moiety, and a bromophenyl group. This combination suggests potential biological activities that merit detailed exploration. This article synthesizes findings from various research studies to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Features

The chemical structure of this compound can be represented as follows:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Pyrrolidine Moiety : A five-membered ring contributing to the compound's biological interactions.
  • Bromophenyl Group : Enhances lipophilicity and may influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Bromination : Introduction of the bromine atom into the phenyl ring.
  • Formation of Morpholine : Reaction of the bromophenyl intermediate with morpholine.
  • Carbonylation : Incorporation of the pyrrolidine-1-carbonyl group through coupling reactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with morpholine structures often demonstrate antibacterial properties. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Anticonvulsant Effects : Similar compounds have been reported to possess anticonvulsant activity, potentially through modulation of neurotransmitter systems.
  • Antitumor Properties : Some derivatives have been evaluated for their anticancer potential, showing inhibition of cell proliferation in various cancer cell lines .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Receptor Interaction : The bromophenyl group may interact with specific receptors or enzymes, influencing signaling pathways.
  • Binding Affinity : The morpholine and pyrrolidine rings enhance binding affinity to biological targets due to their structural flexibility.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antibacterial Activity Study :
    • A study on pyrrolyl benzamide derivatives demonstrated potent antibacterial effects with MIC values lower than those of standard antibiotics like ciprofloxacin .
  • Docking Studies :
    • Molecular docking studies revealed that certain derivatives bind effectively to target proteins involved in cancer pathways, enhancing their therapeutic potential .
  • Anticonvulsant Activity Evaluation :
    • Compounds similar to this compound were tested for anticonvulsant effects in animal models, showing promising results in reducing seizure frequency.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(2-fluorophenyl)-2-(pyrrolidine-1-carbonyl)morpholineFluorine substitution instead of brominePotential anticonvulsant
3-(2-bromophenyl)-pyrrolidine-2,5-dioneDifferent ring structureAnticonvulsant activity
4-{[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl]benzonitrilePiperidine instead of pyrrolidineAntitumor properties

This table illustrates how variations in substituents can affect biological activity, highlighting the unique pharmacological profile of this compound.

Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-5-3-4-13(10-14)11-18-8-9-21-15(12-18)16(20)19-6-1-2-7-19/h3-5,10,15H,1-2,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKBWDRKUDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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